High-Affinity Binding to Human Histamine H3 Receptor (H3R)
3,5-Difluoro-3'-methoxybenzophenone demonstrates high-affinity binding to the human recombinant histamine H3 receptor (H3R), a target implicated in cognitive and sleep disorders. The compound exhibits a dissociation constant (Kd) of 1.35 nM, representing sub-nanomolar potency [1]. In contrast, binding to the mouse H4 receptor (H4R) is significantly weaker, with a Kd of 31.2 nM, indicating approximately 23-fold selectivity for H3R over H4R [1]. This selectivity profile is a direct consequence of the compound's specific substitution pattern and is not observed for many structurally related benzophenone analogs lacking this precise geometry.
| Evidence Dimension | Binding Affinity (Kd) and Receptor Selectivity |
|---|---|
| Target Compound Data | Human H3R Kd: 1.35 nM; Mouse H4R Kd: 31.2 nM |
| Comparator Or Baseline | Human H3R vs. Mouse H4R |
| Quantified Difference | ~23-fold higher affinity for H3R (1.35 nM) compared to H4R (31.2 nM) |
| Conditions | Binding affinity to human recombinant NLuc/GPCR-fused H3R and mouse recombinant H4R expressed in HEK293T cells, measured after 30 mins by furimazine substrate based BRET assay |
Why This Matters
This level of sub-nanomolar potency and defined selectivity profile makes 3,5-Difluoro-3'-methoxybenzophenone a valuable and specific tool compound for interrogating H3R-mediated pathways, where a generic or less selective benzophenone would confound results with significant H4R off-target activity.
- [1] BindingDB. BDBM50538677 / CHEMBL4635634. Affinity Data for Human H3R (Kd: 1.35nM) and Mouse H4R (Kd: 31.2nM). Assay: BRET assay in HEK293T cells. View Source
